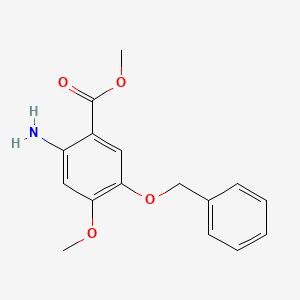

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate

Description

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate (CAS No. 164161-49-3) is a benzoate derivative featuring an amino group at position 2, a benzyloxy group at position 5, and a methoxy group at position 2. It serves as a key intermediate in pharmaceutical synthesis, particularly for compounds requiring regioselective functionalization . Its synthesis involves sequential benzylation, nitration, and nitro reduction, achieving an overall yield of 73% under optimized conditions .

Properties

IUPAC Name |

methyl 2-amino-4-methoxy-5-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLWWDOXMYIBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate, a compound with the molecular formula C16H17NO4, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, backed by research findings and case studies.

Chemical Structure and Properties

The compound features a benzoate structure with multiple functional groups, including an amino group, methoxy groups, and a benzyloxy group. These structural components are crucial for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines. Studies have demonstrated that it activates apoptotic pathways by increasing the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. This mechanism positions it as a candidate for anticancer drug development.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial effects. Similar compounds have exhibited activity against a range of pathogens, indicating a potential application in treating infections.

- Anti-inflammatory Effects : The presence of the amino and methoxy groups may enhance its interaction with biological targets involved in inflammatory processes. Research has indicated that it may modulate inflammatory pathways, suggesting utility in treating inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may affect cellular components and pathways.

1. Apoptotic Pathway Activation

A study conducted on various cancer cell lines revealed that treatment with this compound significantly increased the expression of apoptosis-related genes. This suggests a targeted mechanism for inducing cell death in cancerous cells.

2. Antimicrobial Activity

Research on structurally similar compounds has indicated notable antimicrobial properties. For instance, derivatives of this compound were tested against common pathogens, showing promising results that warrant further exploration for therapeutic applications.

3. Chemical Modifications and Synthesis

Various synthetic routes have been employed to modify the compound for enhanced efficacy. For example, reducing the nitro group can yield derivatives with improved biological activity profiles.

Table 1: Summary of Biological Activities

Comparison with Related Compounds

To elucidate its unique properties, this compound can be compared with other similar compounds:

| Compound Name | Key Features |

|---|---|

| Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate | Similar structure but different functional groups |

| Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate | Exhibits significant apoptotic activity |

| Methyl 4-Nitrobenzoate | Basic structure without additional functional groups |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers: Methyl 2-amino-4-benzyloxy-5-methoxybenzoate

Key Differences :

- Substituent Positions : Benzyloxy and methoxy groups are swapped (positions 4 and 5).

- Synthetic Efficiency : The isomer in achieves a higher overall yield (82.42%) due to optimized nitration and reduction steps .

- Reactivity : Positional changes influence electronic effects, altering reactivity in downstream reactions (e.g., electrophilic substitution).

| Property | Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate | Methyl 2-amino-4-benzyloxy-5-methoxybenzoate |

|---|---|---|

| Benzyloxy Position | 5 | 4 |

| Methoxy Position | 4 | 5 |

| Overall Synthesis Yield | 73% | 82.42% |

Ester Variants: Benzyl 2-amino-5-(benzyloxy)-4-methoxybenzoate Hydrochloride

Key Differences :

- Ester Group : Benzyl ester instead of methyl ester ().

- Solubility: The benzyl ester hydrochloride salt (CAS No. 634197-80-1) has lower solubility in non-polar solvents compared to the methyl ester .

- Applications : The hydrochloride form is preferred in salt-mediated crystallization processes for drug purification .

Halogen-Substituted Analogues

a) Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate (CAS No. 1263155-19-6)

- Substituent: Bromine replaces the amino group at position 2.

- Reactivity : Bromine enhances suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Physical Properties: Higher molecular weight (351.19 g/mol) and boiling point (434.5°C) compared to the amino derivative .

b) Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate

Sulfur-Containing Analogues: Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Phenoxy and Trifluoromethyl Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.